

Fmoc-Phe(2-Cl)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fmoc-Phe(2-Cl)-OH

Cat. No.: B557956

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An In-depth Technical Guide to Fmoc-Phe(2-Cl)-OH

This technical guide provides comprehensive information on **Fmoc-Phe(2-Cl)-OH**, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry.

Core Compound Data

Fmoc-Phe(2-Cl)-OH, also known as Fmoc-2-chloro-L-phenylalanine, is a derivative of the amino acid phenylalanine. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes it particularly suitable for solid-phase peptide synthesis.

Parameter	Value	References
CAS Number	198560-41-7	[1] [2] [3] [4] [5] [6]
Molecular Weight	421.87 g/mol	[5] [7]
Alternate Molecular Weight	421.9 g/mol	[1] [2] [4]
Molecular Formula	C ₂₄ H ₂₀ ClNO ₄	[1]
Purity	≥97.0% (HPLC) or ≥98% (HPLC)	[1]
Appearance	White to off-white solid/powder	[1] [7]
Melting Point	130 - 136 °C	[1]
Optical Rotation	[α] ²⁰ _D = -46 ± 2° (c=2 in EtOH)	[1]
Storage Conditions	0 - 8 °C or -20°C	[1] [7]

Experimental Protocols

The primary application of **Fmoc-Phe(2-Cl)-OH** is in solid-phase peptide synthesis (SPPS). Below is a generalized protocol for its incorporation into a peptide chain.

Materials:

- **Fmoc-Phe(2-Cl)-OH**
- Rink Amide resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)

- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Dissolve **Fmoc-Phe(2-Cl)-OH** (3 equivalents), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
 - Add the activation mixture to the deprotected resin.
 - Agitate the reaction vessel for 2 hours at room temperature.
 - Wash the resin with DMF and DCM to remove excess reagents.
- Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
- Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Visualization

The following diagrams illustrate the chemical structure of **Fmoc-Phe(2-Cl)-OH** and a typical workflow for its use in solid-phase peptide synthesis.

Caption: Chemical structure of **Fmoc-Phe(2-Cl)-OH**.



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Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

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- To cite this document: BenchChem. [Fmoc-Phe(2-Cl)-OH CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b557956#fmoc-phe-2-cl-oh-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b557956#fmoc-phe-2-cl-oh-cas-number-and-molecular-weight)

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